ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate is a complex organic compound that features a pyrimidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-amino-5-nitroso-4-oxo-1H-pyrimidine-2-thiol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products
Oxidation: Formation of ethyl 4-[(6-amino-5-nitro-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate.
Reduction: Formation of ethyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate.
Substitution: Formation of 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid.
Scientific Research Applications
Ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate can be compared with other pyrimidine derivatives:
Ethyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate: Lacks the nitroso group, which may result in different reactivity and biological activity.
Ethyl 4-[(6-amino-5-nitro-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate:
Ethyl 4-[(6-amino-5-chloro-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate: The presence of a chloro group can influence the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C10H14N4O4S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
ethyl 4-[(4-amino-5-nitroso-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C10H14N4O4S/c1-2-18-6(15)4-3-5-19-10-12-8(11)7(14-17)9(16)13-10/h2-5H2,1H3,(H3,11,12,13,16) |
InChI Key |
TUGNDTPXBXKDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSC1=NC(=C(C(=O)N1)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.